molecular formula C23H23ClN4O2S2 B2420374 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-87-0

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2420374
CAS RN: 1351649-87-0
M. Wt: 487.03
InChI Key: FOIGIYGTTMNGRT-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O2S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis and Oxidative Mechanisms

The compound has been explored within the context of electrochemical synthesis, showcasing its potential in the generation of new arylthiobenzazoles through electrochemical oxidation processes. Studies illustrate how electrochemically generated intermediates can participate in Michael addition reactions, leading to the synthesis of complex organic structures, which could have implications for the development of novel pharmaceuticals and materials (Amani & Nematollahi, 2012).

Antimicrobial and Cytotoxic Activities

Another significant area of research involves the compound's derivatives being evaluated for their antimicrobial and antifungal properties. Studies indicate that certain azole-containing piperazine derivatives exhibit moderate to significant in vitro activities against bacterial and fungal strains, hinting at the potential for these compounds to serve as leads in the development of new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Synthesis and Biological Evaluation for Anti-tubercular Activity

The compound's framework has also been incorporated into molecules designed for anti-tubercular activity. Through the synthesis of novel derivatives and subsequent biological evaluation, researchers have identified potent anti-mycobacterial agents, which could contribute to the fight against tuberculosis. The effectiveness of these compounds against Mycobacterium tuberculosis has been highlighted, with some showing increased potency, underscoring the therapeutic potential of benzoxazole-thiol derivatives in tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).

Enzymatic Metabolism and Drug Development

Research into the oxidative metabolism of related compounds by human liver microsomes has provided insight into their metabolic pathways, involving various cytochrome P450 enzymes. This research is crucial for understanding the metabolic fate of similar compounds in humans, aiding in the design of drugs with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2.ClH/c28-21(16-31-23-25-19-8-4-5-9-20(19)29-23)27-12-10-26(11-13-27)14-18-15-30-22(24-18)17-6-2-1-3-7-17;/h1-9,15H,10-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGIYGTTMNGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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